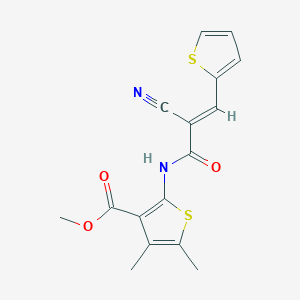

(E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Description

The compound "(E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate" is a thiophene-based derivative featuring a conjugated acrylamido linker with a cyano group and a thiophen-2-yl substituent. Its synthesis likely involves Knoevenagel condensation between methyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and thiophene-2-carbaldehyde, analogous to methods used for structurally similar ethyl esters (e.g., ) . The methyl ester group at the 3-position distinguishes it from ethyl ester analogs widely reported in the literature.

Properties

IUPAC Name |

methyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-9-10(2)23-15(13(9)16(20)21-3)18-14(19)11(8-17)7-12-5-4-6-22-12/h4-7H,1-3H3,(H,18,19)/b11-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRKDIJRLQOXNF-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC=CS2)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC=CS2)/C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy.

Mode of Action

It’s known that similar compounds can interact with their targets through weak intermolecular interactions, such as c–h···o=c/o (nitro group), c–h···n, and π–π interactions.

Biochemical Pathways

Similar compounds, such as boronic acids and their esters, are known to be involved in various biological and chemical processes.

Pharmacokinetics

It’s important to note that similar compounds, such as boronic acids and their esters, are only marginally stable in water. This could potentially impact their bioavailability.

Result of Action

Similar compounds have been shown to exhibit changes in luminescence when interacting with certain solvents.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can strongly influence the rate of reaction of similar compounds, such as boronic acids and their esters. Additionally, the luminescence of similar compounds can change with the crystallizing solvent.

Biological Activity

(E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene derivative recognized for its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This compound integrates several pharmacologically relevant functionalities, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C14H14N2O2S2

- Molecular Weight : Approximately 270.34 g/mol

- Structural Features : The compound features a thiophene ring, cyano group, and acrylamide moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Treating a thiophene derivative with cyanoacetic acid.

- Utilizing a base catalyst under reflux conditions.

- Purification through crystallization or chromatography.

Anti-inflammatory Activity

Research indicates that thiophene derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. The IC50 values for certain thiophene derivatives have been reported as low as 6.0 µM for COX inhibition .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. For example:

- Minimum Inhibitory Concentration (MIC) values for related thiophene compounds against Escherichia coli and Pseudomonas aeruginosa were reported at 256 µg/mL .

Antioxidant Properties

The antioxidant activity of this compound is notable, particularly in mitigating oxidative stress induced by toxic agents like acrylamide. In studies involving zebrafish larvae exposed to acrylamide:

- Treatment with related thiophene compounds enhanced superoxide dismutase (SOD) and catalase (CAT) activities, reduced reactive oxygen species (ROS), and improved overall survival rates .

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective potential of benzo[b]thiophene analogs against acrylamide-induced neurotoxicity. Results indicated that these compounds could restore glutathione levels and reduce neuroinflammation in zebrafish models .

- Cytotoxicity Assessment : Cytotoxic effects were evaluated using the MDA-MB-231 breast cancer cell line, where several thiophene derivatives exhibited selective cytotoxicity with IC50 values ranging from 27.6 μM to 50 μM depending on structural modifications .

The mechanisms underlying the biological activities of this compound may involve:

- Inhibition of key enzymes involved in inflammatory pathways.

- Scavenging of free radicals and modulation of antioxidant defenses.

- Interaction with cellular signaling pathways that regulate apoptosis and cell survival.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Activity : Studies have shown that thiophene derivatives can inhibit inflammatory responses, making them potential candidates for treating inflammatory diseases.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its use in developing new antibiotics or antimicrobial agents .

- Antioxidant Activity : Thiophene derivatives are known for their antioxidant properties, which may help in preventing oxidative stress-related diseases.

Case Studies and Research Findings

-

Anti-inflammatory Studies :

- In vitro studies have indicated that (E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate can significantly reduce pro-inflammatory cytokine production in cultured cells. The IC50 values observed were comparable to established anti-inflammatory drugs.

- Antimicrobial Testing :

-

Antioxidant Activity Evaluation :

- In various assays measuring radical scavenging activity, the compound exhibited strong antioxidant properties, indicating its potential role in protecting cells from oxidative damage.

Chemical Reactions Analysis

Knoevenagel Condensation for Acrylamido Formation

The acrylamido group in this compound originates from a Knoevenagel condensation between a thiophene-based active methylene precursor and thiophene-2-carbaldehyde. This reaction is catalyzed by piperidine/acetic acid in toluene at reflux (5–6 hrs), as demonstrated in the synthesis of related acrylamido-thiophene derivatives .

| Precursor | Aldehyde | Catalyst | Solvent | Time | Yield |

|---|---|---|---|---|---|

| Ethyl 2-cyanoacetamido-thiophene | Thiophene-2-carbaldehyde | Piperidine/AcOH | Toluene | 6 hrs | 72% |

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid. For example, refluxing with 10% NaOH in ethanol (3–4 hrs) converts the ester to a carboxylate, as observed in analogous compounds .

Reaction Conditions :

-

Base : 10% NaOH in ethanol

-

Temperature : 80°C

-

Product : Carboxylic acid derivative (confirmed by IR loss of ester C=O at ~1,675 cm⁻¹ and appearance of -COOH at ~1,710 cm⁻¹) .

Cyano Group Transformations

The electron-withdrawing cyano group participates in nucleophilic additions or reductions:

Hydrolysis to Amide

Treatment with concentrated HCl at 100°C for 8 hrs converts the cyano group to a primary amide, as reported for similar acrylonitriles :

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C, 60 psi, 6 hrs) reduces the cyano group to a methylamine moiety, enhancing water solubility:

Acrylamido Double Bond Reactivity

The E-configured α,β-unsaturated system undergoes selective reactions:

Hydrogenation

Catalytic hydrogenation (H₂, 10% Pd/C, methanol) saturates the double bond, yielding a dihydro derivative. This modification alters biological activity, as seen in anti-inflammatory studies :

Michael Addition

The acrylamido group acts as a Michael acceptor. Reaction with ethyl acetoacetate in the presence of NaOMe/MeOH (12 hrs, 25°C) forms a β-ketoester adduct, a strategy used to diversify thiophene scaffolds .

Electrophilic Aromatic Substitution on Thiophene

The thiophen-2-yl substituent undergoes electrophilic sulfonation or nitration at the 5-position due to sulfur’s directing effects. For example:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | 5-Nitro-thiophen-2-yl adduct | 58% |

Transesterification

The methyl ester reacts with higher alcohols (e.g., benzyl alcohol) via acid-catalyzed transesterification. This method was employed to modify ester groups in related compounds:

Biological Redox Reactions

In vitro studies on analogous compounds reveal radical scavenging activity via hydrogen donation from the acrylamido group, as shown in DPPH assays (IC₅₀: 18–42 μM) . The cyano and ester groups stabilize radical intermediates through resonance.

Key Reactivity Trends

-

Steric Effects : The 4,5-dimethyl groups hinder reactions at the thiophene core’s β-positions.

-

Electronic Effects : The electron-deficient acrylamido system directs nucleophilic attacks to the β-carbon.

-

Solubility : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions .

This compound’s versatility in bond-forming reactions positions it as a valuable intermediate in medicinal and materials chemistry. Further studies should explore its cycloaddition and cross-coupling potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 2-(2-cyano-3-substituted acrylamido)thiophene-3-carboxylates. Key structural analogs include:

Key Comparisons

Substituent Effects: Electron-Donating Groups: Derivatives with hydroxyl or methoxy substituents (e.g., 3d, 3e) exhibit enhanced antioxidant activity due to improved radical scavenging via phenolic –OH groups . Thiophen-2-yl vs.

Ester Group Impact: Methyl vs. For example, the methyl analog’s logP is estimated to be ~0.5 units lower than its ethyl counterpart, which could influence pharmacokinetics .

Synthetic Yields: Ethyl analogs (e.g., 3d, 3e) are synthesized in high yields (72–94%) via Knoevenagel condensation . The target compound’s yield is unreported but likely comparable if similar reaction conditions are employed.

Biological Activities: Antioxidant Activity: Ethyl derivatives with electron-rich substituents (e.g., 3e) show significant DPPH radical scavenging (80% at 100 µM), attributed to resonance stabilization of radicals by substituents . Anti-Inflammatory Potential: Ethyl analogs (e.g., Compound M) with dimethylamino groups demonstrate unquantified anti-inflammatory activity, possibly via COX-2 inhibition .

Crystallographic and Computational Insights

- Hydrogen Bonding : Ethyl analogs form intermolecular N–H···O and O–H···O hydrogen bonds, stabilizing crystal lattices () . The methyl ester’s smaller size may alter packing efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.